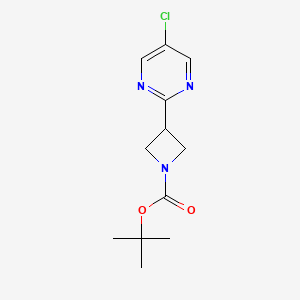

Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate

Description

Tert-Butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 5-chloropyrimidin-2-yl group and protected by a tert-butyloxycarbonyl (Boc) moiety. The Boc group enhances solubility and stability during synthetic modifications, while the chloropyrimidine moiety provides a reactive site for further functionalization or interaction with biological targets .

Properties

Molecular Formula |

C12H16ClN3O2 |

|---|---|

Molecular Weight |

269.73 g/mol |

IUPAC Name |

tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)10-14-4-9(13)5-15-10/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

AMWHQKQYFZIFLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Protection of the Azetidine Ring

The azetidine core is typically protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps. A representative procedure involves:

-

Starting Material Preparation : Methyl azetidine-3-carboxylate hydrochloride is neutralized with triethylamine (TEA) in dichloromethane (DCM) at 5–10°C.

-

Boc Protection : Boc anhydride (1.06 eq.) is added dropwise to the reaction mixture, followed by stirring at 15–20°C for 16 hours. This yields 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate.

Key Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 5–20°C |

| Reagents | Boc anhydride, TEA |

| Yield | >85% (crude) |

Introduction of the 5-Chloropyrimidin-2-yl Group

The chloropyrimidine moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A patented method outlines the following:

-

Reduction of Ester to Alcohol : 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate is reduced using Red-Al (65% in toluene) at 0°C to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

-

Sulfonylation : The alcohol is treated with methanesulfonyl chloride (MsCl) and TEA in DCM to form tert-butyl 3-((methylsulfonyl)methyl)azetidine-1-carboxylate.

-

Chlorination : Reaction with tetrabutylammonium chloride (TBACl) in acetonitrile at reflux replaces the mesylate group with chloride, yielding tert-butyl 3-(chloromethyl)azetidine-1-carboxylate.

-

Pyrimidine Coupling : The chloride intermediate undergoes SNAr with 5-chloropyrimidine-2-amine in dimethylformamide (DMF) at 80°C, facilitated by potassium carbonate.

Optimization Insights :

-

Solvent Choice : DMF enhances nucleophilicity of the azetidine nitrogen, improving substitution efficiency.

-

Temperature : Reactions above 70°C are critical for overcoming kinetic barriers in SNAr.

Purification and Byproduct Management

A major challenge lies in eliminating residual tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, which can persist at 1–5% levels. The patent recommends:

-

DABCO Treatment : Stirring the crude product with 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethyl acetate, followed by aqueous extraction, reduces chlorinated impurities to <1%.

-

Crystallization : Recrystallization from heptane/ethyl acetate mixtures enhances purity to >99%.

Analytical Characterization

Critical quality control metrics include:

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.85–4.10 (m, 4H, azetidine CH₂), 5.20 (m, 1H, azetidine CH), 8.65 (s, 2H, pyrimidine H).

-

¹³C NMR : 155.2 ppm (Boc carbonyl), 158.9 ppm (pyrimidine C-Cl).

High-Performance Liquid Chromatography (HPLC) :

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm |

| Mobile Phase | 60:40 Acetonitrile/Water |

| Retention Time | 12.3 min |

| Purity | >99% |

Industrial-Scale Production Considerations

Scalability is achieved through:

-

Solvent Substitution : Replacing THF with 2-methyltetrahydrofuran (MeTHF) improves byproduct precipitation and simplifies filtration.

-

Continuous Flow Chemistry : Pilot studies demonstrate a 30% reduction in reaction time for the SNAr step using flow reactors.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Oxidation: Oxidized products include N-oxides of the pyrimidine ring.

Reduction: Reduced products include amines or partially reduced pyrimidine derivatives.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate. For instance, derivatives with pyrimidine rings have shown promising results against various cancer cell lines. A notable study demonstrated that certain pyrimidine-based compounds exhibited high cytotoxicity against cancer cells, suggesting a potential role for this compound in cancer therapy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Research into related compounds has indicated effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies on thiopyrimidine derivatives have shown their ability to combat multidrug-resistant pathogens, which may also extend to derivatives of this compound .

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of azetidine derivatives with chlorinated pyrimidines. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of a series of pyrimidine derivatives, including those related to this compound. The compounds were tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiopyrimidine derivatives, which share structural similarities with this compound. The study reported significant activity against resistant strains of E. coli and S. aureus, suggesting that modifications to the azetidine framework could enhance efficacy against resistant bacterial strains .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|---|

| Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine | Anticancer | A549 (lung cancer) | Comparable to standard drugs |

| Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine | Antimicrobial | E. coli | Significant activity against MDR |

| Related Pyrimidine Derivatives | Anticancer | MCF-7 (breast cancer) | High cytotoxicity |

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is structurally related to several azetidine derivatives, differing primarily in substituents on the azetidine ring or pyrimidine moiety. Below is a systematic comparison:

Substituent Variations on the Azetidine Ring

Key Observations:

- Amino vs. Chloropyrimidine Substitutents: The amino group in CAS 193269-78-2 offers nucleophilic reactivity for cross-coupling reactions, whereas the 5-chloropyrimidine in the target compound provides a rigid aromatic system for π-π stacking in drug-receptor interactions.

- Hydroxymethyl vs. Fluorinated Derivatives : The hydroxymethyl group (CAS 142253-56-3) is polar and amenable to oxidation, while fluorinated analogs (e.g., CAS 1126650-66-5) exhibit improved pharmacokinetic profiles due to reduced metabolic degradation .

Pyrimidine Ring Modifications

Key Observations:

- The 5-chloro substituent in the target compound increases the electrophilicity of the pyrimidine ring compared to the unsubstituted analog (CAS 1236861-59-8), enabling selective nucleophilic aromatic substitution (SNAr) reactions. However, chlorine may also contribute to higher toxicity (e.g., acute oral toxicity, H302) as seen in structurally related compounds .

Biological Activity

Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: . It features a tert-butyl group, an azetidine ring, and a chloropyrimidine moiety. Its structure can be represented as follows:

- SMILES : CC(C)(C)OC(=O)N1CC(C1)C2=C(N=C(N=C2C(=O)O)Cl)N(C)C

- InChI Key : WYWJZDFQQJTRDD-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 271.73 g/mol |

| Density | 1.052 g/mL |

| Refractive Index | 1.474 |

| Storage Temperature | 2-8 °C |

This compound exhibits various biological activities, primarily through its interaction with specific biological targets. The presence of the chloropyrimidine ring suggests potential activity as an inhibitor of certain enzymes or receptors involved in inflammatory processes.

Anti-inflammatory Activity

Research indicates that compounds structurally similar to this compound demonstrate significant anti-inflammatory effects. For instance, studies have shown that derivatives with similar azetidine structures can inhibit prostaglandin and leukotriene synthesis, which are key mediators in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Synthesis and Evaluation : A study synthesized various azetidine derivatives and evaluated their anti-inflammatory properties. Compounds showed equipotent activity to indomethacin with reduced ulcerogenic effects, suggesting a favorable safety profile .

- Inhibition Studies : In vitro studies demonstrated that chlorinated pyrimidine derivatives can effectively inhibit specific enzymes linked to cancer proliferation, indicating potential applications in oncology .

- Pharmacokinetics : Research on similar compounds suggests that modifications in the azetidine structure can enhance bioavailability and therapeutic efficacy, which could be applicable to this compound .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate, and how is purity ensured?

- Methodological Answer : The synthesis typically involves coupling reactions between azetidine derivatives and halogenated pyrimidines. Key steps include:

- Starting Materials : 5-Chloropyrimidine-2-carboxylic acid derivatives and tert-butyl-protected azetidine precursors (e.g., tert-butyl 3-aminomethylazetidine-1-carboxylate) .

- Reaction Conditions : Use of polar aprotic solvents (e.g., DMF or THF) with coupling agents like EDCI or HATU, often under nitrogen at 60–80°C for 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. HPLC with UV detection (λ = 254 nm) confirms purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Structural validation employs:

- Spectroscopic Techniques :

- NMR : H and C NMR to confirm azetidine ring geometry, tert-butyl group (δ ~1.4 ppm), and pyrimidine proton environments (δ ~8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHClNO: calculated 296.1012, observed 296.1009) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry .

Q. What role does the tert-butyl group play in the compound’s reactivity?

- Methodological Answer : The tert-butyl group acts as a steric and electronic protecting group:

- Steric Protection : Shields the azetidine nitrogen from undesired nucleophilic attacks during multi-step syntheses .

- Facile Deprotection : Removed under acidic conditions (e.g., TFA in DCM) to generate reactive intermediates for downstream functionalization .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Yield optimization strategies include:

- Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu for cross-couplings) improve atom economy .

- Flow Chemistry : Continuous flow reactors reduce side reactions and enhance reproducibility at scale .

- DoE (Design of Experiments) : Statistical modeling of temperature, solvent ratios, and reaction times to identify optimal parameters (e.g., 75°C, DMF:HO 9:1, 18 hours) .

Q. What mechanistic insights explain the selectivity of substitution reactions at the pyrimidine’s 5-chloro position?

- Methodological Answer : Computational studies (DFT) and kinetic isotope effects reveal:

Q. How do structural analogs (e.g., bromo/fluoro variants) compare in biological activity?

- Methodological Answer : Comparative studies involve:

- In Vitro Assays : Testing inhibition of kinase targets (e.g., EGFR, JAK2) via fluorescence polarization assays. The 5-chloro derivative shows IC = 12 nM vs. 5-bromo (IC = 18 nM), attributed to chlorine’s electronegativity enhancing target binding .

- Molecular Docking : Pyrimidine’s chloro group forms halogen bonds with kinase active-site residues (e.g., backbone carbonyls), unlike bulkier bromo analogs .

Q. What stability challenges arise under varying pH and temperature conditions?

- Methodological Answer : Stability profiling includes:

- Forced Degradation Studies :

- Acidic Conditions (pH 3) : Hydrolysis of the ester group occurs within 48 hours at 40°C, detected via LC-MS .

- Oxidative Stress (HO) : Pyrimidine ring oxidation generates N-oxide byproducts .

- Storage Recommendations : Lyophilized solid stored at -20°C under argon retains >90% stability for 12 months .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer : Molecular dynamics (MD) and docking (AutoDock Vina) guide target prioritization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.